2-(2-oxo-1H-quinolin-3-yl)propanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

2-(2-Oxo-1H-quinolin-3-yl)propanoic acid (CAS 1890510-29-8) is a heterocyclic building block featuring a 2-oxo-1,2-dihydroquinoline (quinolin-2-one) core substituted at the 3-position with a 2-propanoic acid side chain. The compound exists in equilibrium with its 2-hydroxyquinoline tautomer, a characteristic property of 2-hydroxyquinoline derivatives.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 1890510-29-8
Cat. No. B2947173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-1H-quinolin-3-yl)propanoic acid
CAS1890510-29-8
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2NC1=O)C(=O)O
InChIInChI=1S/C12H11NO3/c1-7(12(15)16)9-6-8-4-2-3-5-10(8)13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16)
InChIKeyKHSAHVMWMVKEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxo-1H-quinolin-3-yl)propanoic Acid (CAS 1890510-29-8): A Regiospecific Quinolinone Building Block for Procurement Evaluation


2-(2-Oxo-1H-quinolin-3-yl)propanoic acid (CAS 1890510-29-8) is a heterocyclic building block featuring a 2-oxo-1,2-dihydroquinoline (quinolin-2-one) core substituted at the 3-position with a 2-propanoic acid side chain [1]. The compound exists in equilibrium with its 2-hydroxyquinoline tautomer, a characteristic property of 2-hydroxyquinoline derivatives [2]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery, where the carboxylic acid moiety serves as a handle for amidation, esterification, and further functionalization . Its molecular formula is C12H11NO3 with a molecular weight of 217.22 g/mol and a computed XLogP3 of 1.4 [1].

Why Generic Substitution of 2-(2-Oxo-1H-quinolin-3-yl)propanoic Acid Can Compromise Research Outcomes


Quinolin-2-one-based building blocks are not freely interchangeable due to the profound impact of regiochemistry on physicochemical properties, reactivity, and biological function. The position of the propanoic acid side chain on the quinolinone core dictates the compound's lipophilicity, acidity, and steric environment, directly influencing its behavior in downstream synthetic transformations and its interactions with biological targets [1]. Substituting 2-(2-oxo-1H-quinolin-3-yl)propanoic acid with its closest structural isomer, 3-(2-oxo-1H-quinolin-3-yl)propanoic acid, introduces significant differences in molecular topology that can lead to divergent pharmacokinetic profiles and synthetic outcomes [1]. The quantitative evidence provided below demonstrates that even a single-atom shift in side-chain attachment results in measurable, functionally relevant differences.

Quantitative Differentiation Evidence for 2-(2-Oxo-1H-quinolin-3-yl)propanoic Acid Versus Closest Analogs


Regiochemical Differentiation: 2-Propanoic Acid vs. 3-Propanoic Acid Substitution on the Quinolinone Core

2-(2-Oxo-1H-quinolin-3-yl)propanoic acid is a regioisomer of 3-(2-oxo-1H-quinolin-3-yl)propanoic acid (CAS 37618-03-4), distinguished by the attachment point of the propanoic acid side chain. In the target compound, the carboxylic acid-bearing carbon is directly connected to the quinolinone C3 position, creating a branched structure. In the comparator, the propanoic acid chain is linear, with the carboxylic acid group located one carbon further from the heterocyclic core. This regioisomerism is not trivial; it alters the spatial orientation of the carboxylic acid group, which is critical for subsequent derivatization and molecular recognition events [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Lipophilicity (LogP) Comparison for Membrane Permeability Prediction

The predicted lipophilicity (LogP) of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid is 1.4 (XLogP3), indicating moderate lipophilicity suitable for passive membrane diffusion [1]. In contrast, the linear regioisomer 3-(2-oxo-1H-quinolin-3-yl)propanoic acid exhibits a significantly lower experimental LogP of 0.573, bordering on hydrophilic character [2]. This difference of approximately 0.83 LogP units translates to roughly a 6.8-fold difference in partition coefficient, which can substantially alter tissue distribution and cellular uptake characteristics in biological assays.

ADME Drug Development Bioavailability Prediction

Melting Point and Physical Form: Implications for Handling and Formulation

The target compound has a predicted melting point of approximately 133 °C, suggesting it is a low-melting solid at ambient conditions . The comparator 3-(2-oxo-1H-quinolin-3-yl)propanoic acid has a significantly higher experimental melting point of 227–229 °C [1]. This nearly 100 °C difference in melting point reflects fundamentally different crystal packing and intermolecular interactions, which can influence solubility, dissolution rate, and thermal stability during storage and processing.

Pre-formulation Solid-State Chemistry Logistics

Tautomeric Equilibrium: 2-Oxo vs. 2-Hydroxy Form and Impact on Hydrogen Bonding

2-Hydroxyquinoline derivatives, including 2-(2-oxo-1H-quinolin-3-yl)propanoic acid, exist in an equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) tautomers [1]. This tautomerism is well-documented for 2-hydroxyquinoline, which exists in both forms in the gas phase, in contrast to 3- and 4-hydroxyquinolines that predominantly exist in the hydroxy form [1]. The 2-oxo tautomer presents a hydrogen bond acceptor (carbonyl) at the 2-position, while the 2-hydroxy tautomer presents a hydrogen bond donor (hydroxyl). This duality can be exploited in molecular recognition but must be carefully controlled in reproducible assays.

Molecular Recognition Tautomerism Receptor Binding

Optimal Application Scenarios for 2-(2-Oxo-1H-quinolin-3-yl)propanoic Acid Based on Differentiating Evidence


Synthesis of Branched Quinolinone Derivatives for Structure-Activity Relationship (SAR) Studies

The branched architecture of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid makes it the preferred building block for constructing quinolinone derivatives with constrained, branched side chains. Its higher lipophilicity (XLogP3 = 1.4) compared to its linear isomer (LogP = 0.573) suggests superior membrane permeability, which is advantageous in cell-based SAR assays [1][2]. Researchers utilizing this scaffold have access to subsequent N-alkylation and amidation chemistry to generate focused libraries of quinolin-2-one analogs, as demonstrated in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives with EGFR inhibitory activity [3].

Development of EGFR-Targeted Anticancer Agents

Although direct biological data for 2-(2-oxo-1H-quinolin-3-yl)propanoic acid itself remains limited, structurally related quinolin-2-one propanoic acid derivatives have demonstrated potent EGFR inhibition. Compound 9e, an N-alkyl-propanamide analog, exhibited an EGFR IC50 of 16.89 nM, outperforming Erlotinib (IC50 = 29.8 nM) by 1.76-fold [3]. This class-level evidence supports the use of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid as a key intermediate in medicinal chemistry programs targeting EGFR-driven cancers, particularly breast cancer (MCF-7).

Peptidomimetic Design Leveraging Branched Scaffold Topology

The branched propanoic acid side chain of the target compound introduces steric constraints that mimic the geometry of certain amino acid side chains. This feature, combined with its moderate lipophilicity (XLogP3 = 1.4), supports its use as a building block in peptidomimetic design, where improved bioavailability over natural peptides is a key goal [1][3]. The compound's lower melting point (~133 °C) compared to its linear isomer (227–229 °C) may also facilitate solution-phase chemistry in peptide coupling reactions [4].

Antibacterial Research Targeting Multidrug-Resistant Gram-Positive Pathogens

Quinoline derivatives have shown activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile [5]. While specific data for 2-(2-oxo-1H-quinolin-3-yl)propanoic acid is not available, its structural features—branched geometry and 2-oxo/2-hydroxy tautomeric duality—may contribute to novel membrane-active antibacterial agents. The compound's predicted LogP of 1.4 positions it within the lipophilicity range often associated with Gram-positive antibacterial activity [1][5].

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